molecular formula C11H7FN4O B8591158 N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide CAS No. 102186-58-3

N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide

Cat. No. B8591158
CAS RN: 102186-58-3
M. Wt: 230.20 g/mol
InChI Key: KOGZNUDTZPILDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C11H7FN4O and its molecular weight is 230.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102186-58-3

Product Name

N-(5-Cyano-1H-imidazol-4-yl)-3-fluorobenzamide

Molecular Formula

C11H7FN4O

Molecular Weight

230.20 g/mol

IUPAC Name

N-(5-cyano-1H-imidazol-4-yl)-3-fluorobenzamide

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-2-7(4-8)11(17)16-10-9(5-13)14-6-15-10/h1-4,6H,(H,14,15)(H,16,17)

InChI Key

KOGZNUDTZPILDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(NC=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a stirred solution of 4-amino-1H-imidazole-5-carbonitrile (1.1 g, 0.01 mole) and 3-fluorobenzoyl chloride (1.8 g, 0.011 mole) in 25 ml of dry pyridine was heated at reflux for one hour. The reaction mixture was cooled and the pyridine removed under reduced pressure. The residue was washed with saturated aqueous sodium bicarbonate and water. The residual solid was collected by filtration and washed sequentially with two portions of water, diethyl ether, and ethyl acetate. The solid was dried under reduced pressure; mp, 222°-240°. The solid was dissolved in ethanol and precipitated with petroleum ether, then collected by filtration and washed with diethyl ether to give after drying N-(5-cyano-1H-imidazol-4-yl)-3-fluorobenzamide (2.0 g; mp, 242°-46°).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.